4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of dioxaborolanes This compound is characterized by the presence of a benzo[b]thiophene ring substituted with a trifluoromethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane typically involves multiple steps, including the formation of the benzo[b]thiophene core, introduction of the trifluoromethyl group, and incorporation of the dioxaborolane moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene ring to a dihydrobenzo[b]thiophene.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzo[b]thiophenes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
Industry: The compound can be used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dioxaborolane moiety can participate in reversible covalent interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Additionally, the benzo[b]thiophene core provides a versatile scaffold for further functionalization and derivatization.
Biological Activity
4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₆BF₃O₂
- Molecular Weight : 272.07 g/mol
- CAS Number : 325142-82-3
- Physical State : Solid
- Melting Point : 41.0 to 45.0 °C
- Solubility : Soluble in methanol
This compound features a dioxaborolane core substituted with a trifluoromethyl group and a benzo[b]thiophene moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through enzyme modulation and interaction with cellular pathways. Specifically, they have been explored for their role in:
- NAD+ Metabolism : Compounds that enhance NAD+ levels can potentially protect against cell death associated with metabolic disorders. The activation of nicotinamide adenine dinucleotide (NAD+) has been linked to improved cellular function and survival in stressed conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular metabolism significantly:
- Cell Line Studies : It has shown promising results in various cancer cell lines by inhibiting key metabolic pathways that tumors exploit for growth. For instance:
Case Studies
A focused lead optimization effort has identified derivatives with enhanced potency and selectivity against specific targets. For example:
Compound | Target Enzyme | IC50 (nM) | Cell Line | Observations |
---|---|---|---|---|
Compound 1 | LDHA | 25 | MiaPaCa-2 | Significant inhibition of cell growth |
Compound 2 | LDHA | 30 | A673 | Reduced lactate production |
These findings suggest that structural modifications to the dioxaborolane framework can lead to improved biological activity.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound within its class of compounds, a comparison table is presented below:
Properties
Molecular Formula |
C22H22BF3O2S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H22BF3O2S/c1-20(2)21(3,4)28-23(27-20)18-10-6-8-15-13-17(29-19(15)18)12-14-7-5-9-16(11-14)22(24,25)26/h5-11,13H,12H2,1-4H3 |
InChI Key |
HISACEXRGMNBBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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